REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10](=O)[CH2:11][CH2:12][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:14]O)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][CH2:12][CH:13]([NH2:14])[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6|
|
Name
|
1-(4-isopropylpiperazin-1-yl)-4-phenylbutane-1,4-dione 4-oxime
|
Quantity
|
625 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCN(CC1)C(CCC(=NO)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0 C
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by slow addition of water and 1 N sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture was filtered through a pad of diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
the filtered solution was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCN(CC1)CCCC(C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 536 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |